3-bromo-1-methyl-1H-indole-2-carbaldehyde
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Overview
Description
3-bromo-1-methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3rd position, a methyl group at the 1st position, and an aldehyde group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
3-bromo-1-methyl-1H-indole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Mechanism of Action
Target of Action
3-Bromo-1-methyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with various biological targets. Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, suggesting that they may exert their effects through binding interactions with biomolecules .
Metabolic Pathways
Indole is a product of the degradation of tryptophan in higher plants, suggesting that 3-Bromo-1-methyl-1H-indole-2-carbaldehyde may be involved in similar metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methyl-1H-indole-2-carbaldehyde typically involves the bromination of 1-methylindole followed by formylation. One common method is the bromination of 1-methylindole using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting 3-bromo-1-methylindole is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2nd position, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, reagents, and reaction conditions is optimized to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 3rd position can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Organolithium reagents in anhydrous ether or Grignard reagents in dry tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3-bromo-1-methyl-1H-indole-2-carboxylic acid.
Reduction: 3-bromo-1-methyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-indole-2-carbaldehyde: Lacks the bromine atom at the 3rd position.
3-bromo-1H-indole-2-carbaldehyde: Lacks the methyl group at the 1st position.
3-bromo-1-methyl-1H-indole: Lacks the aldehyde group at the 2nd position.
Uniqueness
3-bromo-1-methyl-1H-indole-2-carbaldehyde is unique due to the combination of the bromine atom, methyl group, and aldehyde group on the indole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-bromo-1-methylindole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-8-5-3-2-4-7(8)10(11)9(12)6-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLPNQFLFWXQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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